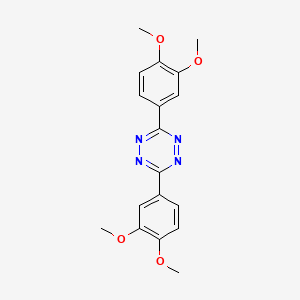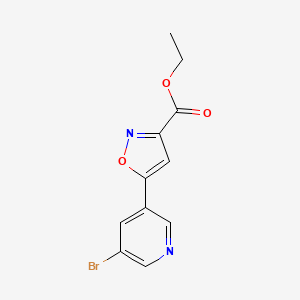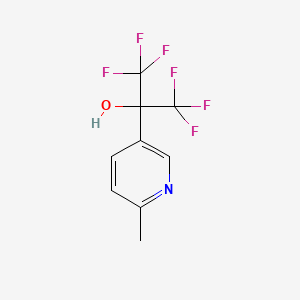
3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and isothiocyanates, which undergo cyclization and subsequent functional group modifications to yield the final product. Common reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogen exchange or nucleophilic substitution at the chloro or fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the thioxo group may yield sulfoxides or sulfones, while nucleophilic substitution at the chloro position could result in the formation of various substituted derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and enzyme functions.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: Use in the development of agrochemicals, dyes, and materials science.
作用機序
The mechanism of action of 3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the precise pathways involved.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Benzamide Derivatives: Compounds with variations in the benzamide moiety.
Fluorinated Compounds: Molecules containing fluorine atoms, which often exhibit unique biological properties.
Uniqueness
3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C16H8ClF4N3O2S |
|---|---|
分子量 |
417.8 g/mol |
IUPAC名 |
3-chloro-N-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H8ClF4N3O2S/c17-9-4-7(3-8(5-9)16(19,20)21)13(25)23-24-14(26)11-6-10(18)1-2-12(11)22-15(24)27/h1-6H,(H,22,27)(H,23,25) |
InChIキー |
QTVBEVLDVQRJMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)C(=O)N(C(=S)N2)NC(=O)C3=CC(=CC(=C3)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



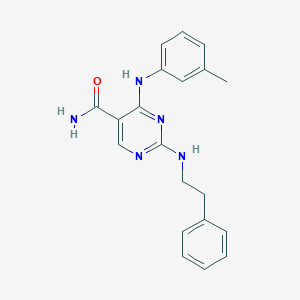


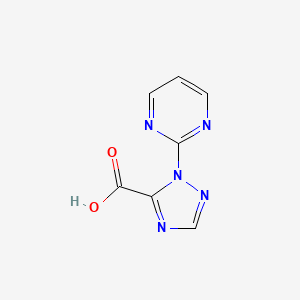
![3-Bromo-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13693759.png)
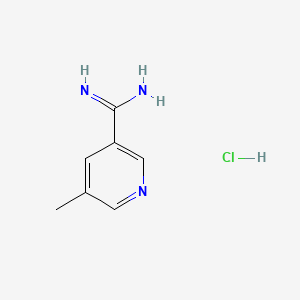

![5-(2-Fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B13693775.png)
![4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide](/img/structure/B13693779.png)

